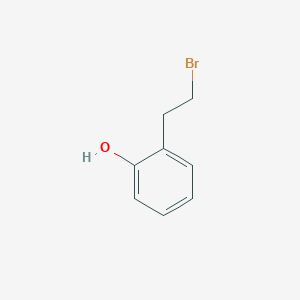

2-(2-Bromoethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRFUSTANBATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57027-75-5 | |

| Record name | 2-(2-bromoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromoethyl)phenol (CAS 57027-75-5)

Introduction: A Versatile Bifunctional Reagent

2-(2-Bromoethyl)phenol, registered under CAS number 57027-75-5, is a bifunctional aromatic compound of significant interest to the synthetic chemistry community. Possessing both a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide on an ortho-substituted backbone, this molecule offers a powerful and versatile platform for the construction of complex molecular architectures. Its strategic arrangement of reactive sites makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity profile, and practical applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Computed Properties

Precise experimental data for this compound is not widely published. Therefore, a combination of computed data and experimental values for its close isomer, 4-(2-Bromoethyl)phenol, are presented to provide a robust profile of the molecule.

Core Identification and Computed Data

The fundamental properties of this compound have been calculated using established computational models, providing reliable estimates for research and experimental design.[1]

| Property | Value | Source |

| CAS Number | 57027-75-5 | ECHA[1] |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC=C(C(=C1)CCBr)O | PubChem[1] |

| InChI | InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 | PubChem[1] |

| InChIKey | GZPRFUSTANBATG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Physical Properties (with Isomeric Comparison)

While specific experimental data for the ortho-isomer is scarce, the properties of the para-isomer (4-(2-Bromoethyl)phenol, CAS 14140-15-9) offer a useful benchmark.

| Property | 4-(2-Bromoethyl)phenol (para-isomer) | Source |

| Melting Point | 85-87 °C | CAS Common Chemistry[2] |

| Boiling Point | 108-110 °C @ 1-2 Torr | CAS Common Chemistry[2] |

| Appearance | Solid (at STP) | N/A |

It is anticipated that this compound would exhibit a lower melting point and potentially a slightly different boiling point due to the possibility of intramolecular hydrogen bonding between the phenolic proton and the bromine atom or the pi-system of the ethyl sidechain, a phenomenon not possible in the para configuration.

Synthesis and Strategic Considerations

A direct, high-yield synthesis of this compound is not commonly documented. However, a robust and logical synthetic pathway can be designed based on well-established transformations of its precursors. The most strategic approach involves the preparation of the key intermediate, 2-(2-hydroxyethyl)phenol, followed by the selective bromination of the primary alcohol.

Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide to 2-Hydroxy Phenethyl Bromide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy phenethyl bromide, a key chemical intermediate in organic synthesis. The document details its chemical structure, molecular weight, and physicochemical properties. A significant focus is placed on elucidating a viable synthetic route from its precursor, 2-hydroxyphenethyl alcohol, including a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. Safety protocols for handling this compound are also addressed, providing a holistic resource for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

2-Hydroxy phenethyl bromide, systematically named 2-(2-bromoethyl)phenol, is an aromatic organic compound featuring a phenol ring substituted with a bromoethyl group at the ortho position. This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.

Structure and Molecular Weight

The chemical structure of 2-hydroxy phenethyl bromide is characterized by a benzene ring with a hydroxyl (-OH) group and a 2-bromoethyl (-CH₂CH₂Br) group attached to adjacent carbon atoms.

-

Molecular Formula: C₈H₉BrO[1]

-

Molecular Weight: 201.06 g/mol [1]

-

IUPAC Name: this compound[1]

-

Synonyms: this compound, 2-(2-BROMOETHYL)-PHENOL[1]

Below is a table summarizing the key identifiers and computed properties of 2-hydroxy phenethyl bromide.

| Identifier | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57027-75-5 | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Physicochemical Properties

Synthesis of 2-Hydroxy Phenethyl Bromide

The synthesis of 2-hydroxy phenethyl bromide can be achieved by the bromination of the corresponding alcohol, 2-hydroxyphenethyl alcohol. A common and effective method for converting primary alcohols to alkyl bromides is through the use of phosphorus tribromide (PBr₃). This reagent is preferred over hydrobromic acid in many cases to avoid potential side reactions and rearrangements.

Reaction Principle and Mechanism

The reaction of a primary alcohol with phosphorus tribromide proceeds through an Sₙ2 mechanism. The process can be broken down into two main stages:

-

Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated dibromophosphite ester intermediate, converting the hydroxyl group into a good leaving group.

-

Nucleophilic Substitution: A bromide ion, displaced in the initial step or from another equivalent of PBr₃, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in a backside attack. This Sₙ2 displacement results in the formation of the alkyl bromide with an inversion of stereochemistry (though not relevant for the achiral 2-hydroxyphenethyl alcohol) and generates phosphorous acid as a byproduct.

It is crucial to consider the presence of the phenolic hydroxyl group in the starting material. While PBr₃ is primarily used to convert alcohols to alkyl bromides, it can also react with phenols, although this reaction is generally less favorable. To favor the selective bromination of the primary alcohol, the reaction is typically carried out at low temperatures.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of primary alcohols using PBr₃ and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

-

2-Hydroxyphenethyl alcohol (HOC₆H₄CH₂CH₂OH)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxyphenethyl alcohol (1.0 eq) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. Caution: The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water with stirring.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy phenethyl bromide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The identity and purity of the synthesized 2-hydroxy phenethyl bromide can be confirmed through various spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-hydroxy phenethyl bromide is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, and the phenolic hydroxyl proton.

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.7-7.2 ppm. The ortho substitution pattern will lead to a more complex splitting compared to a monosubstituted ring.

-

Methylene Protons (-CH₂-Br): A triplet around δ 3.5-3.7 ppm, coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-Ar): A triplet around δ 3.0-3.2 ppm, coupled to the methylene group attached to the bromine.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 4-8 ppm), and its position can be concentration and solvent dependent. This peak will exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield shifted among the ring carbons, while the carbon attached to the ethyl group will also be distinct.

-

Methylene Carbon (-CH₂-Br): A signal around δ 30-35 ppm.

-

Methylene Carbon (-CH₂-Ar): A signal around δ 38-42 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Phenolic): A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201 and an M+2 peak at m/z = 203 of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of the bromine atom (M-Br) and benzylic cleavage to form a stable hydroxytropylium-like ion.

Safety and Handling

2-Hydroxy phenethyl bromide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

2-Hydroxy phenethyl bromide serves as a versatile intermediate in the synthesis of a variety of organic molecules. The presence of three distinct functional handles—the phenolic hydroxyl group, the bromine atom, and the aromatic ring—allows for a wide range of chemical transformations. This makes it a valuable precursor for the development of novel pharmaceutical compounds, agrochemicals, and materials. The phenethyl scaffold is a common motif in many biologically active molecules, and the ability to introduce functionality at the ortho-position via the hydroxyl group provides a strategic advantage in drug design and lead optimization.

Conclusion

This technical guide has provided a detailed overview of the structure, molecular weight, synthesis, and spectroscopic properties of 2-hydroxy phenethyl bromide. The outlined synthetic protocol offers a practical approach for its preparation in a laboratory setting. The comprehensive spectroscopic data serves as a crucial reference for its characterization. Adherence to the safety guidelines is paramount when handling this compound. As a versatile chemical intermediate, 2-hydroxy phenethyl bromide holds significant potential for applications in various fields of chemical research and development.

References

-

PubChem. (n.d.). 4-(2-Bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-(2-bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-hydroxyphenethyl alcohol. Retrieved from [Link]

-

ATB. (n.d.). 3-(2-Bromoethyl)phenol. The Automated Topology Builder. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromothiophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-(2-Bromoethyl)phenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

Sources

The Ortho Effect in Phenolic Alkyl Halides: A Comparative Technical Guide

This guide provides a rigorous technical comparison of 2-(2-bromoethyl)phenol and 4-(2-bromoethyl)phenol. It is designed for researchers requiring precise control over phenolic alkylation chemistries, specifically distinguishing between linear linker applications and heterocyclic core synthesis.

Executive Summary: The Divergence of Stability

In medicinal chemistry, the positional isomerism of (bromoethyl)phenols dictates their fundamental reactivity.

-

4-(2-Bromoethyl)phenol (Para-isomer): A robust, linear building block. The spatial separation between the nucleophilic phenoxide and the electrophilic alkyl bromide prevents intramolecular reaction. It is the standard "Tyrosol-derived" linker for intermolecular coupling.

-

This compound (Ortho-isomer): A reactive, "metastable" precursor. The proximity of the hydroxyl group to the alkyl bromide facilitates rapid intramolecular

cyclization under basic conditions, yielding 2,3-dihydrobenzofuran .

Core Takeaway: If your target is a linear ether extension, use the Para isomer. If your target is a benzofuran scaffold, the Ortho isomer is your transient intermediate.

Molecular Architecture & Physical Properties

The physical stability of these isomers is a direct function of their intramolecular interactions.

| Property | 4-(2-Bromoethyl)phenol | This compound |

| Structure | Para-substituted (Linear) | Ortho-substituted (Bent) |

| CAS Number | 14140-15-9 | 57027-75-5 |

| Physical State | Crystalline Solid | Oil or Low-Melting Solid (Labile) |

| Melting Point | 88–92 °C [1] | Undefined (Prone to cyclization) |

| pKa (Phenol) | ~9.9 | ~10.0 (Influenced by H-bond) |

| Primary Reactivity | Intermolecular | Intramolecular |

| Storage | Room Temp (Desiccated) | -20°C (Prevent auto-cyclization) |

The Ortho Effect: Mechanistic Divergence

The defining feature of the 2-isomer is the "Ortho Effect," where the entropic advantage of forming a 5-membered ring overrides intermolecular pathways.

Mechanism of Cyclization (Ortho-Isomer)

Under basic conditions (e.g.,

Figure 1: The intramolecular cyclization pathway of the ortho-isomer. Note the 5-exo-tet trajectory which is kinetically favored.

Synthetic Workflows & Protocols

Route A: Synthesis of 4-(2-Bromoethyl)phenol (The Linear Linker)

This protocol yields a stable solid suitable for storage.

Reagents: Tyrosol (4-hydroxyphenethyl alcohol), Phosphorus Tribromide (

-

Setup: Charge a flame-dried 3-neck flask with Tyrosol (1.0 eq) and anhydrous DCM (0.5 M) under

. Cool to 0°C.[1] -

Bromination: Add

(0.4 eq) dropwise over 30 minutes. Note: -

Reflux: Allow to warm to RT, then reflux gently for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The alcohol (

) converts to the bromide ( -

Quench: Cool to 0°C. Slowly add ice water to quench excess

(Exothermic!). -

Workup: Extract with DCM (3x). Wash organics with sat.

(to remove -

Purification: Recrystallize from Hexane/Ether to yield white needles (MP: 88-92°C).

Route B: Handling this compound (The Cyclization Precursor)

Warning: Do not expose to strong base unless cyclization is desired.

Reagents: 2-(2-Hydroxyethyl)phenol,

-

Synthesis: React 2-(2-hydroxyethyl)phenol with

in Toluene at 0°C. -

Isolation: Perform an acidic workup (wash with dilute

). Avoid carbonate/bicarbonate washes if possible, or perform them very rapidly at 0°C to prevent premature cyclization [2]. -

Storage: Isolate as an oil. Store immediately at -20°C under Argon.

-

Controlled Cyclization (To Dihydrobenzofuran):

-

Dissolve the crude this compound in Acetone.

-

Add anhydrous

(2.0 eq). -

Reflux for 4 hours.

-

Filter salts and concentrate to obtain 2,3-dihydrobenzofuran.

-

Applications in Drug Discovery

Case Study 1: Tyrosol Linkers (Para-Isomer)

The 4-isomer is extensively used to introduce the p-hydroxyphenethyl moiety.

-

Mechanism: The phenol -OH is often protected (e.g., benzyl ether) before the bromide reacts with an amine or thiol pharmacophore.

-

Example: Synthesis of tyrosol-derived antioxidants or estrogen receptor modulators where the linear "tail" is required for binding pocket depth.

Case Study 2: Heterocyclic Cores (Ortho-Isomer)

The 2-isomer is a "masked" heterocycle.

-

Application: Synthesis of Darifenacin analogues or natural products like Tremetone .

-

Strategy: The this compound motif is generated in situ and immediately cyclized to form the dihydrobenzofuran core, which is then functionalized at the 5-position (e.g., Friedel-Crafts acylation) [3].

Figure 2: Divergent application workflows for Para vs. Ortho isomers.

Safety & Handling Protocols

-

Vesicant Hazard: Both isomers are alkyl bromides and potent alkylating agents. They are severe skin and eye irritants (Lachrymators). Double-gloving (Nitrile) is mandatory.

-

Pressure Hazard: Synthesis using

generates HBr gas. Reactions must be vented through a scrubber (NaOH trap). -

Instability: The 2-isomer can polymerize or cyclize exothermically. Never distill the 2-isomer residue at high temperatures without verifying the absence of base traces.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84221, 4-(2-Bromoethyl)phenol. Retrieved from [Link]

-

Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Organic Communications, 2, 60-65.[2] Retrieved from [Link]

-

Venkata Suryanarayana, M., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 52B, 1025-1030. Retrieved from [Link]

Sources

Foreword: Navigating the Synthesis and Formulation Maze

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(2-Bromoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've seen countless promising projects stall due to a fundamental yet often overlooked parameter: solubility. Understanding how a molecule like this compound behaves in various organic solvents is not merely academic; it is the bedrock of efficient process chemistry, successful purification, and viable formulation development. This guide is structured not as a rigid protocol, but as a logical journey. We will first explore the why—the theoretical principles governing solubility, grounded in the specific molecular structure of this compound. We will then transition to the how—a detailed, self-validating experimental protocol to empower you to generate precise solubility data in your own laboratory.

Section 1: The Molecular Persona of this compound

To predict how a compound will dissolve, we must first understand its chemical personality. This compound (CAS: 57027-75-5, Molecular Weight: 201.06 g/mol ) is a bifunctional molecule, and its solubility is a story of competing influences.[1]

-

The Polar, Protic Head: The phenolic hydroxyl (-OH) group is the primary polar feature. It can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs).[1] This feature strongly promotes interaction with polar and, particularly, protic solvents.

-

The Lipophilic Body: The benzene ring and the bromoethyl side chain (-CH₂CH₂Br) contribute to the molecule's nonpolar, lipophilic character. The calculated octanol-water partition coefficient (XLogP3) of 2.7 is indicative of this moderate lipophilicity, suggesting a preference for less polar environments over water.[1]

The interplay between these two features dictates the molecule's solubility profile. The principle of "similia similibus solvuntur" or "like dissolves like" is paramount. A solvent that can effectively interact with both the polar hydroxyl group and the nonpolar regions of the molecule will be the most effective.

Section 2: Predicted Solubility Profile & Theoretical Analysis

While specific experimental quantitative data for this compound is not prevalent in public literature, we can construct a robust predicted profile based on its physicochemical properties and established chemical principles.[2] This analysis is crucial for the rational selection of solvents in experimental design.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Key Interaction Mechanism | Predicted Qualitative Solubility | Rationale & Causality |

|---|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with the phenolic -OH group. Dipole-dipole interactions. | Highly Soluble | These solvents are excellent hydrogen bond donors and acceptors, readily solvating the polar head of the molecule. Their alkyl chains also have favorable van der Waals interactions with the benzene ring.[2] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Hydrogen bond acceptance by the solvent's oxygen/sulfur. Dipole-dipole interactions. | Soluble to Highly Soluble | These solvents can act as strong hydrogen bond acceptors for the phenolic proton. Their overall polarity effectively solvates the molecule, though the lack of a donor proton might make them slightly less effective than protic solvents. |

| Nonpolar / Weakly Polar | Toluene, Dichloromethane (DCM) | van der Waals forces, dipole-induced dipole interactions (for DCM). | Moderately to Sparingly Soluble | Toluene will primarily interact with the benzene ring via π-stacking and van der Waals forces. DCM has a dipole that can interact with the molecule's polar regions. However, neither can effectively solvate the highly polar -OH group through hydrogen bonding, limiting overall solubility. |

| Aliphatic Nonpolar | Hexane, Heptane, Cyclohexane | van der Waals forces only. | Sparingly Soluble to Insoluble | These solvents lack any significant polarity or hydrogen bonding capability. Their interactions are limited to weak dispersion forces with the hydrocarbon portions of the molecule, which is insufficient to overcome the energy required to break apart the solute-solute interactions, particularly the strong hydrogen bonds between phenol molecules. |

Logical Flow of Solvent-Solute Interactions

The following diagram illustrates the key intermolecular forces at play, guiding the predictions in Table 1.

Caption: Intermolecular forces governing solubility.

Section 3: A Self-Validating Protocol for Experimental Solubility Determination

The absence of published quantitative data necessitates a robust experimental approach. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] The following protocol is designed to be self-validating by ensuring that true equilibrium is reached.

Materials & Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or screw-cap flasks (e.g., 4-20 mL)

-

Analytical balance (± 0.1 mg)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Quantification instrument: HPLC-UV or UV-Vis Spectrophotometer

Experimental Workflow: The Shake-Flask Method

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation:

-

To a series of vials, add an excess amount of solid this compound. "Excess" is critical; there must be visible solid material remaining at the end of the experiment. A starting point is 50-100 mg of solid per 1-2 mL of solvent.

-

Accurately add a known volume of the chosen organic solvent to each vial.

-

Prepare at least three vials per solvent to be tested as time points (e.g., 24h, 48h, and 72h). This is the self-validation step.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Causality: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the dissolution rate. Constant temperature is vital as solubility is temperature-dependent.

-

-

Sampling & Phase Separation:

-

At the first time point (e.g., 24 hours), remove one vial for each solvent.

-

Allow the vial to sit undisturbed at the same constant temperature for at least 1-2 hours to allow for thermal equilibration and for larger particles to settle.

-

Centrifuge the vials at high speed to pellet the remaining solid.

-

Causality: Centrifugation provides a clear supernatant, preventing undissolved microparticles from being carried over, which would artificially inflate the measured solubility.

-

-

Filtration and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: Filtration is a final, crucial step to remove any fine particulates that were not pelleted during centrifugation.

-

Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of your analytical method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis method.[5][6] HPLC is preferred for its higher specificity.[5]

-

Calculate the concentration of the saturated solution, accounting for the dilution factor.

-

-

Validation of Equilibrium:

-

Repeat steps 3-5 for the subsequent time points (48h and 72h).

-

Trustworthiness: Equilibrium is confirmed when the calculated solubility values from at least the last two time points (e.g., 48h vs. 72h) are statistically identical.[4] If the solubility continues to increase, the equilibration time must be extended.

-

Section 4: Conclusion & Field Insights

While a definitive, published database on the solubility of this compound is elusive, a thorough understanding of its bifunctional nature allows for strong, evidence-based predictions. The molecule is expected to be highly soluble in polar protic solvents like methanol and ethanol, and progressively less soluble as solvent polarity and hydrogen-bonding ability decrease.

For drug development and process chemistry, where precision is non-negotiable, prediction is only the first step. The provided experimental protocol is more than a set of instructions; it is a framework for generating reliable, defensible data. By incorporating a multi-time-point validation system, researchers can be confident that they are measuring true thermodynamic equilibrium, a critical parameter for building robust and scalable chemical processes.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Thakkar, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Mourtzinos, I., et al. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW.... Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Thakkar, A., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

- Anderson, B. D., & Rytting, J. H. (1980). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 69(6), 676-679.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]

-

Abraham, M. J., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Abraham, M. J., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

ResearchGate. (2025, November 30). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. Available at: [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Available at: [Link]

-

MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Available at: [Link]

-

ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]

Sources

- 1. This compound | C8H9BrO | CID 13980668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ijpsr.com [ijpsr.com]

- 6. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to 2-Hydroxyphenethyl Bromide: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-hydroxyphenethyl bromide, a versatile building block in organic synthesis with significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, reactivity, and utility as a precursor to complex molecular architectures.

Nomenclature and Chemical Identity

The compound with the chemical structure of a phenethyl bromide moiety substituted with a hydroxyl group at the ortho position of the benzene ring is systematically named according to IUPAC nomenclature as 2-(2-bromoethyl)phenol [1].

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below for clear identification and to facilitate literature searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 2-Hydroxyphenethyl bromide |

| o-Hydroxyphenethyl bromide | |

| Benzeneethanol, 2-bromo-α-hydroxy- | |

| CAS Number | 57027-75-5[1] |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [1] |

| InChI Key | GZPRFUSTANBATG-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry. While experimental data for this specific compound is not extensively reported, properties can be estimated based on its structure and data from closely related analogues such as 4-(2-bromoethyl)phenol.

Table 2: Physicochemical and Spectroscopic Data of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-(2-Bromoethyl)phenol (Experimental) |

| Physical State | Likely a liquid or low-melting solid | Solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Soluble in organic solvents |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 6.8-7.2 ppm), -CH₂-Br (triplet, δ ~3.6 ppm), -CH₂-Ar (triplet, δ ~3.1 ppm), -OH (broad singlet) | Aromatic protons (δ 6.7-7.1 ppm), -CH₂-Br (triplet, δ 3.5 ppm), -CH₂-Ar (triplet, δ 3.0 ppm) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 115-155 ppm), -CH₂-Br (δ ~33 ppm), -CH₂-Ar (δ ~39 ppm) | Aromatic carbons (δ 115-155 ppm), -CH₂-Br (δ 33.5 ppm), -CH₂-Ar (δ 38.5 ppm) |

| Mass Spectrum | Molecular ion peak (M⁺) at m/z 200/202 (due to bromine isotopes) | Molecular ion peak (M⁺) at m/z 200/202 |

| IR Spectrum (cm⁻¹) | Broad O-H stretch (~3400), C-H aromatic stretch (~3050), C-H aliphatic stretch (~2950), C=C aromatic stretch (~1600, 1450), C-O stretch (~1250), C-Br stretch (~650) | Similar characteristic peaks |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2-hydroxyphenylethanol. This reaction follows a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a good leaving group, which is then displaced by a bromide ion.

Synthetic Strategy and Mechanistic Insights

The conversion of a primary alcohol to an alkyl bromide can be accomplished using various brominating agents. A common and effective method involves the use of hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion, a good nucleophile, then attacks the electrophilic carbon atom in an Sₙ2 reaction, displacing the water molecule and forming the desired alkyl bromide.

The presence of the phenolic hydroxyl group requires careful consideration of reaction conditions to avoid undesired side reactions, such as electrophilic substitution on the activated aromatic ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a phenethyl bromide, which can be adapted for the synthesis of this compound from 2-hydroxyphenylethanol.

Diagram 1: Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 2-hydroxyphenylethanol in a suitable solvent.

-

Addition of Reagents: Cool the flask in an ice bath and slowly add 0.5 mole of concentrated sulfuric acid with constant stirring. Following this, add 1.25 moles of 48% hydrobromic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or dichloromethane) for extraction.

-

Purification: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, possessing a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide. This dual reactivity makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Nucleophilic Substitution Reactions

The primary alkyl bromide moiety of this compound is susceptible to nucleophilic substitution reactions (Sₙ2). The carbon atom attached to the bromine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion.

Diagram 2: Reactivity of this compound

Caption: Key reactions of this compound.

Intramolecular Cyclization: Synthesis of Benzofurans

One of the most significant applications of this compound in organic synthesis is its use as a precursor for the synthesis of benzofurans. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the bromoethyl side chain, leading to the formation of a five-membered dihydrobenzofuran ring, which can then be aromatized to the corresponding benzofuran. This intramolecular Williamson ether synthesis is a powerful method for constructing the benzofuran scaffold, which is a common motif in many biologically active natural products and synthetic drugs[2][3][4][5][6].

Synthesis of Dibenz[b,f]oxepines

This compound can also serve as a key building block in the synthesis of more complex heterocyclic systems, such as dibenz[b,f]oxepines. These tricyclic structures are present in a number of natural products and have shown a range of biological activities[7][8][9][10]. The synthesis often involves an initial intermolecular reaction of this compound, followed by a subsequent intramolecular cyclization to form the seven-membered oxepine ring.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The benzofuran and dibenz[b,f]oxepine cores are present in numerous compounds with a wide array of pharmacological activities.

-

Benzofuran Derivatives: Benzofuran-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. The ability to readily synthesize substituted benzofurans from this compound makes it a valuable tool for generating libraries of compounds for drug screening.

-

Dibenz[b,f]oxepine Derivatives: This tricyclic system is a key structural feature in some psychoactive drugs and other therapeutic agents. The synthetic accessibility of this scaffold through routes involving this compound provides opportunities for the development of new drugs targeting the central nervous system and other disease areas.

Safety and Handling

This compound is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for related compounds like 4-(2-bromoethyl)phenol, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation[11].

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

A lab coat

-

Use in a well-ventilated area or fume hood

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

2-Hydroxyphenethyl bromide, or this compound, is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for its use in a variety of chemical transformations, most notably in the construction of important heterocyclic scaffolds such as benzofurans and dibenz[b,f]oxepines. These structural motifs are prevalent in numerous biologically active compounds, highlighting the significance of this compound in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

-

PrepChem. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

-

Knowledge. (2023, December 28). How do you make (2-Bromoethyl)benzene?. Bloom Tech. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4-(2-Bromoethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-(2-bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.

-

National Center for Biotechnology Information. (2025, October 6). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PubMed Central. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. Retrieved from [Link]

-

National Institutes of Health. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, June 24). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PubMed Central. Retrieved from [Link]

-

ATB. (n.d.). 2-Bromophenol. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [Link]

-

JOCPR. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. This compound | C8H9BrO | CID 13980668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. jocpr.com [jocpr.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 2,3-Dihydrobenzofuran via Intramolecular Cyclization

[1]

Executive Summary

This guide details the synthesis of 2,3-dihydrobenzofuran, a privileged scaffold in medicinal chemistry found in bioactive natural products (e.g., dihydro-morphinone derivatives) and synthetic therapeutics (e.g., Darifenacin).[1] The protocol utilizes an intramolecular Williamson ether synthesis starting from 2-(2-bromoethyl)phenol.

Unlike standard intermolecular substitutions, this reaction relies on the Baldwin 5-Exo-Tet cyclization rule. Success depends strictly on controlling the competition between the desired intramolecular ring closure and the undesired intermolecular dimerization. This note provides a validated protocol using potassium carbonate (

Reaction Mechanism & Kinetic Rationale

The Chemical Pathway

The transformation proceeds via a base-mediated deprotonation of the phenol, followed by an intramolecular nucleophilic attack of the phenoxide oxygen onto the alkyl bromide carbon.

-

Step 1: Activation. The base (

) deprotonates the phenol ( -

Step 2: Cyclization. The phenoxide attacks the

-carbon carrying the bromine leaving group. -

Step 3: Irreversible Closure. Bromide is expelled, yielding the ether ring.

Baldwin’s Rules and Entropic Factors

According to Baldwin's rules for ring closure, this reaction is classified as 5-Exo-Tet .

-

5: The ring size being formed.

-

Exo: The breaking bond (C-Br) is outside the ring.

-

Tet: The electrophilic carbon is tetrahedral (

).[2]

This geometry is kinetically favored because the nucleophile can easily access the

Critical Competition: Cyclization vs. Dimerization

The primary failure mode in this synthesis is intermolecular dimerization . If two starting molecules react with each other before they cyclize, a bis-ether dimer is formed.

-

Intramolecular Rate (

): Independent of concentration (First-order kinetics). -

Intermolecular Rate (

): Dependent on concentration squared (Second-order kinetics).

Key Insight: To maximize yield, the reaction must be run under high dilution conditions . Lowering the concentration suppresses the intermolecular side reaction significantly more than it slows the intramolecular cyclization.

Mechanistic Workflow Diagram

Caption: Kinetic competition between the desired 5-Exo-Tet cyclization and intermolecular dimerization. High dilution favors Pathway A.

Optimization Parameters

Solvent Selection

The choice of solvent dictates the nucleophilicity of the phenoxide.

-

Acetone (Recommended): Good solubility for organic substrate, poor solubility for carbonate (heterogeneous base), easy to remove. Moderate boiling point (56°C) prevents thermal decomposition.

-

DMF/DMSO: Increases reaction rate significantly by solvating the cation (

) and leaving the phenoxide "naked" and highly reactive. Risk:[3] Harder to remove during workup; can promote over-alkylation or side reactions if not monitored. -

Ethanol/Methanol: Avoid. Protic solvents solvate the phenoxide anion (hydrogen bonding), drastically reducing its nucleophilicity (

capability).

Base Selection

Standard Operating Procedure (Protocol)

Safety Note: this compound is a skin irritant and potential alkylating agent. Wear nitrile gloves, safety glasses, and work in a fume hood.

Materials

-

Substrate: this compound (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous, powder (2.5 equiv) -

Solvent: Acetone (HPLC Grade), dried over molecular sieves.

-

Catalyst (Optional): Potassium Iodide (KI), 0.1 equiv (accelerates reaction via Finkelstein exchange).

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Nitrogen or Argon.

-

-

Dissolution (Dilution Step):

-

Dissolve this compound in Acetone.

-

CRITICAL: Target a concentration of 0.05 M to 0.1 M (e.g., 1 g substrate in ~50-100 mL solvent). Do not exceed 0.2 M to avoid dimerization.

-

-

Reaction Initiation:

-

Add anhydrous

(2.5 equiv) in a single portion. -

(Optional) Add KI (0.1 equiv) if rapid kinetics are required.

-

-

Reflux:

-

Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature).

-

Stir vigorously (800+ RPM) to ensure suspension of the solid base.

-

Monitor via TLC (Hexane:EtOAc 9:1). Starting material (phenol) is more polar than the product (ether).

-

Typical Time: 4 to 12 hours.

-

-

Workup:

-

Cool reaction to room temperature.

-

Filter off the solid salts (

, KBr) through a celite pad or sintered glass funnel. Rinse the pad with cold acetone. -

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.

-

-

Purification:

-

Dissolve residue in Diethyl Ether or Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry organic layer over

, filter, and concentrate.[3] -

Final Purification: Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes) or Vacuum Distillation (bp ~88-90°C at reduced pressure).

-

Quality Control & Validation

Analytical Data Summary

| Parameter | Starting Material (SM) | Product (2,3-Dihydrobenzofuran) | Diagnostic Change |

| Appearance | Viscous Oil / Solid | Clear, colorless oil | Loss of viscosity |

| TLC ( | Lower (more polar) | Higher (less polar) | Loss of -OH drag |

| 1H NMR (Arom) | 4 protons | 4 protons | Slight shift |

| 1H NMR (Aliph) | Triplet ~3.5 ppm ( | Triplet ~4.5 ppm ( | Key Indicator: Downfield shift of O-adjacent protons |

| IR Spectroscopy | Broad peak ~3400 | Absent | Disappearance of OH stretch |

Troubleshooting Guide

Caption: Decision tree for common synthetic issues. Dilution is the primary fix for dimerization.

References

-

Baldwin, J. E. (1976).[6][7] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

-

Ma, V., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 52B, 1140-1145. (Describes the dimerization side-reaction of dihydrobenzofuran precursors). Link

-

Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. Link

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Link

-

Vertex AI Search. (2025). Patent CN105693666A: Synthesis method of 2,3-dihydrobenzofuran. (Describes industrial scale-up using metal catalysts). Link

Sources

- 1. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. ias.ac.in [ias.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Baldwin's rules - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Intramolecular Cyclization of 2-(2-bromoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the intramolecular cyclization of 2-(2-bromoethyl)phenol, a key transformation for the synthesis of 2,3-dihydrobenzofuran. This valuable heterocyclic motif is a core structural component in a wide array of natural products and pharmacologically active compounds.[1][2] This protocol is designed to be a self-validating system, offering in-depth explanations for experimental choices, troubleshooting guidance, and a strong foundation in the underlying chemical principles.

Introduction and Significance

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a range of biological activities.[2] Its synthesis via the intramolecular cyclization of this compound is a classic and efficient example of the Williamson ether synthesis.[3][4][5] This reaction proceeds through an intramolecular SN2 mechanism, offering a reliable route to this important heterocyclic system.[6][7] Understanding the nuances of this protocol is crucial for researchers aiming to synthesize derivatives for drug discovery and other applications.

Mechanistic Overview: The Intramolecular Williamson Ether Synthesis

The conversion of this compound to 2,3-dihydrobenzofuran is a textbook example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base.[6] This generates a nucleophilic phenoxide ion, which then undergoes an intramolecular SN2 attack on the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming the five-membered ether ring.[3][7]

The key steps are:

-

Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, forming a sodium phenoxide intermediate.

-

Intramolecular SN2 Attack: The resulting phenoxide anion acts as a nucleophile, attacking the adjacent bromoethyl side chain.

-

Ring Closure: This nucleophilic attack displaces the bromide leaving group, resulting in the formation of the 2,3-dihydrobenzofuran ring.

Caption: Mechanism of the intramolecular Williamson ether synthesis.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of 2,3-dihydrobenzofuran from this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| This compound | 13974-09-5 | 201.06 | >97% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >98% | Fisher Scientific |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | VWR |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | EMD Millipore |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aq. solution | J.T. Baker |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | aq. solution | LabChem |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | aq. solution | Prepare in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | Acros Organics |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and purification

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 24.9 mmol).

-

Dissolution: Add ethanol (50 mL) to the flask and stir until the starting material is completely dissolved.

-

Addition of Base: Slowly add a solution of sodium hydroxide (1.2 g, 30.0 mmol) in water (5 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,3-dihydrobenzofuran as a colorless oil.

Expected Results and Data

| Parameter | Value | Reference |

| Yield | 85-95% | Typical for this procedure |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 88-90 °C at reduced pressure | [8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.18-7.14 (m, 2H), 6.90-6.83 (m, 2H), 4.58 (t, J = 8.8 Hz, 2H), 3.22 (t, J = 8.8 Hz, 2H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.9, 127.8, 127.1, 124.8, 120.5, 109.4, 71.3, 29.8 |

Troubleshooting and Safety Considerations

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Insufficient base- Impure starting material | - Increase reaction time and monitor by TLC- Use a slight excess of a strong base- Purify the starting material before use |

| Impure Product | - Presence of unreacted starting material- Formation of side products (e.g., elimination) | - Ensure complete reaction by TLC- Optimize reaction temperature and base strength to favor SN2 over E2 |

| Reaction Fails to Proceed | - Inactive base- Low reaction temperature | - Use freshly prepared or high-purity base- Ensure the reaction is at a sufficient reflux temperature |

Safety Precautions

-

This compound: This compound is a skin and eye irritant. Handle with care in a well-ventilated fume hood.[9]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

-

General Handling: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood.

References

- Google Patents. (n.d.). Synthesis method of 2,3-dihydrobenzofuran. CN105693666A.

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 12). The Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis/Isolation of darifenacin hydrobromide by-products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. US3419579A.

-

Sci-Hub. (n.d.). Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ACG Publications. (2009, May 25). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Bromoethyl)phenol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

-

ACG Publications. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone. Retrieved from [Link]

Sources

- 1. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 9. 4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-Bromoethyl)phenol for the Synthesis of 2,3-Dihydrobenzofuran

Introduction

The synthesis of 2,3-dihydrobenzofuran, a key structural motif in numerous biologically active natural products and pharmaceutical agents, is a subject of significant interest in medicinal and organic chemistry. This heterocyclic scaffold is often constructed via the intramolecular cyclization of 2-(2-haloethyl)phenols, a classic example of the Williamson ether synthesis. This application note provides a comprehensive guide to the base-mediated intramolecular alkylation of 2-(2-bromoethyl)phenol, offering detailed experimental protocols, a discussion of the underlying mechanistic principles, and strategies for optimizing reaction conditions to achieve high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile transformation in their synthetic endeavors.

Mechanistic Overview: An Intramolecular Williamson Ether Synthesis

The base-mediated cyclization of this compound to 2,3-dihydrobenzofuran proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a more nucleophilic phenoxide ion. This is a critical step, as the phenoxide is a significantly stronger nucleophile than the neutral phenol. The resulting phenoxide then undergoes an intramolecular attack on the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming the five-membered dihydrobenzofuran ring.

Critical Parameters and Optimization Strategies

The success of this intramolecular cyclization hinges on the careful selection of several key reaction parameters: the base, the solvent, the reaction temperature, and the concentration.

Choice of Base: A Balancing Act

The choice of base is paramount and dictates the efficiency of the initial deprotonation step. Both strong and weak bases can be employed, with the selection often depending on the desired reaction rate and the tolerance of other functional groups in the molecule.

-

Strong Bases (e.g., Sodium Hydride, Potassium tert-Butoxide): These bases ensure rapid and complete deprotonation of the phenol, leading to faster reaction times. However, their high reactivity can also promote side reactions, particularly elimination (E2) to form 2-vinylphenol, especially at elevated temperatures. Strong bases are typically used in anhydrous aprotic solvents to prevent quenching.

-

Weak Bases (e.g., Potassium Carbonate, Sodium Hydroxide): Weaker bases establish an equilibrium between the phenol and the phenoxide. While this may lead to longer reaction times, it can also provide a more controlled reaction with fewer side products. The in-situ formation of the phenoxide can be sufficient to drive the reaction to completion, especially with the irreversible intramolecular cyclization step. Aqueous solutions of inorganic bases like sodium hydroxide can be effective and offer a more environmentally benign option.

The Role of the Solvent

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent choices for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.

-

Polar Protic Solvents (e.g., Ethanol, Water): While generally less favorable for SN2 reactions due to solvation of the nucleophile through hydrogen bonding, they can be effective, particularly when using strong bases or under phase-transfer catalysis conditions.

-

Aprotic Solvents of Lower Polarity (e.g., THF, Acetone): These are also viable options, particularly with stronger bases.

Temperature and Reaction Time

The reaction temperature directly influences the rate of both the desired SN2 cyclization and potential side reactions. Generally, heating is required to drive the reaction to completion in a reasonable timeframe, especially with weaker bases. However, excessive temperatures can favor the E2 elimination pathway. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 2,3-dihydrobenzofuran from this compound using different base-solvent combinations.

Protocol 1: Cyclization using Potassium Carbonate in DMF

This protocol employs a moderately weak base in a polar aprotic solvent, offering a good balance between reaction rate and selectivity.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equiv.).

-

Stir the reaction mixture vigorously at 80-90 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran as a colorless oil.

Protocol 2: Cyclization using Sodium Hydroxide in Aqueous Solution

This protocol utilizes a strong, inexpensive base in an aqueous medium, representing a cost-effective and environmentally friendly approach.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv.) in a 10% aqueous solution of sodium hydroxide (2.0 equiv.).

-

Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

-